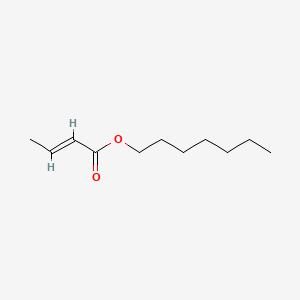

Heptyl 2-butenoate

CAS No.: 83783-78-2

Cat. No.: VC18396397

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83783-78-2 |

|---|---|

| Molecular Formula | C11H20O2 |

| Molecular Weight | 184.27 g/mol |

| IUPAC Name | heptyl (E)-but-2-enoate |

| Standard InChI | InChI=1S/C11H20O2/c1-3-5-6-7-8-10-13-11(12)9-4-2/h4,9H,3,5-8,10H2,1-2H3/b9-4+ |

| Standard InChI Key | DOBPEHKISOHXTE-RUDMXATFSA-N |

| Isomeric SMILES | CCCCCCCOC(=O)/C=C/C |

| Canonical SMILES | CCCCCCCOC(=O)C=CC |

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

Heptyl 2-butenoate is structurally defined by a seven-carbon alkyl chain (heptyl group) esterified to the carboxyl group of 2-butenoic acid. The unsaturated nature of the acid moiety introduces a double bond between the α- and β-carbon atoms, resulting in the IUPAC name heptyl (E)-2-butenoate to denote the trans configuration of the double bond . The InChI identifier for the compound is InChI=1/C11H20O2/c1-3-5-6-7-8-10-13-11(12)9-4-2/h4,9H,3,5-8,10H2,1-2H3, which encodes its atomic connectivity and stereochemical details .

Table 1: Key Physicochemical Properties of Heptyl 2-Butenoate

| Property | Value | Source |

|---|---|---|

| Density | 0.889 g/cm³ | |

| Boiling Point | 235.7°C at 760 mmHg | |

| Refractive Index | 1.442 | |

| Flash Point | 106.1°C | |

| Vapor Pressure | 0.0495 mmHg at 25°C |

Synthesis and Purification

Esterification Methodology

The synthesis of heptyl 2-butenoate typically involves acid-catalyzed esterification between crotonic acid and 1-heptanol. Sulfuric acid or p-toluenesulfonic acid is commonly employed as a catalyst to accelerate the reaction, which proceeds via nucleophilic acyl substitution. The general reaction scheme is:

The crude product is often contaminated with unreacted starting materials and water, necessitating purification through fractional distillation or chromatographic techniques .

Advanced Purification Techniques

High-performance liquid chromatography (HPLC) and gas-liquid chromatography (GLC) are critical for isolating high-purity heptyl 2-butenoate. For instance, a protocol adapted from pest pheromone synthesis involves sequential purification using silica gel columns, nonpolar (methyl silicone) GLC phases, and polar (polyethylene glycol) stationary phases to achieve >99.8% purity . These methods ensure the removal of stereoisomeric impurities and byproducts that could interfere with the compound’s functionality.

Industrial and Research Applications

Polymer Chemistry

Crotonate esters, including heptyl 2-butenoate, serve as monomers in the production of specialty polymers. The conjugated double bond facilitates radical polymerization, yielding materials with enhanced thermal stability and mechanical properties. These polymers find use in coatings, adhesives, and elastomers.

Analytical Characterization

Spectroscopic Techniques

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are pivotal in confirming the structure of heptyl 2-butenoate. The -NMR spectrum exhibits characteristic signals for the vinyl protons () and the heptyl chain’s methylene groups () . Methane chemical ionization mass spectrometry (CI-MS) further corroborates the molecular ion peak at , corresponding to the molecular weight .

Chromatographic Analysis

Capillary gas chromatography using cyanopropyl methyl silicone or polyethylene glycol columns resolves heptyl 2-butenoate from complex mixtures, enabling quantitative analysis in environmental and biological samples .

Differentiation from Related Compounds

Heptyl 2-butenoate is often conflated with structurally similar esters, such as 2-heptyl butyrate (CAS 39026-94-3) and heptyl butanoate (CAS 5870-93-9). These compounds differ in their acid moieties: butyrate and butanoate esters lack the conjugated double bond present in 2-butenoate derivatives, altering their reactivity and applications .

Future Directions

Further research is warranted to explore heptyl 2-butenoate’s potential in green chemistry and pharmaceuticals. Innovations in catalytic esterification and enantioselective synthesis could enhance its accessibility for industrial use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume